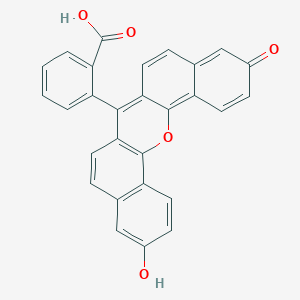

Naphthofluorescein

Beschreibung

Historical Context of Xanthene and Fluorescein (B123965) Derivatives

The journey into the world of fluorescent molecules began in 1871 with the German chemist Adolf von Baeyer's synthesis of fluorescein. drugtargetreview.comfluorofinder.com This pioneering work involved the condensation of resorcinol (B1680541) and phthalic anhydride, giving rise to a compound initially named "resorcinphthalein". fluorofinder.com This substance, now universally known as fluorescein, laid the foundation for the entire class of xanthene dyes. fluorofinder.comresearchgate.net Xanthene dyes are characterized by their core xanthene structure and are renowned for their brilliant colors and, most notably, their fluorescent properties. researchgate.net

Following the discovery of fluorescein, the late 19th century saw the emergence of other xanthene derivatives, such as the rhodamines in 1887, which offered red-shifted spectra. fluorofinder.com These early dyes found widespread use in various industries, including textiles and paper. researchgate.net However, their application in biological research was a later development, driven by the need for molecular probes to visualize cellular processes. biotium.com

Over the decades, chemists sought to refine the properties of these dyes. While fluorescein was revolutionary, it had limitations, including pH sensitivity and susceptibility to photobleaching. This led to the development of numerous derivatives to enhance photostability, increase brightness, and shift emission wavelengths to different parts of the spectrum. drugtargetreview.combiotium.com Modifications to the core xanthene structure, such as sulfonation, were introduced to improve water solubility and reduce the tendency of dye molecules to form non-fluorescent aggregates when attached to proteins. biotium.com This continuous effort to optimize and expand the capabilities of xanthene dyes paved the way for the creation of advanced fluorophores like Naphthofluorescein.

Significance of this compound in Advanced Chemical Biology and Sensor Development

This compound represents a significant advancement in the family of xanthene dyes, primarily due to its distinct spectral properties. As a structural analog of fluorescein, it exhibits a considerable bathochromic shift, meaning it absorbs and emits light at much longer wavelengths. nih.gov Specifically, under basic conditions (pH 9.0), this compound has an excitation maximum around 594-595 nm and an emission maximum around 660-663 nm, placing its fluorescence in the red region of the visible spectrum. nih.govsigmaaldrich.com This long-wavelength fluorescence is highly advantageous for biological imaging, as it minimizes interference from the natural autofluorescence of cells and tissues, which typically occurs at shorter, green wavelengths. biotium.com

The development of fluorescent sensors is a key area in chemical biology, and this compound's properties make it a valuable scaffold for this purpose. researchgate.net Its inherent sensitivity to pH has established its use as a long-wavelength pH indicator. sigmaaldrich.comnih.gov This pH-dependent fluorescence can be exploited to monitor changes in cellular environments, such as the acidification of organelles or the reporting of enzymatic activity that involves proton release or consumption. nih.gov The ability to create sensors that operate in the red portion of the spectrum is crucial for in vivo studies, allowing for deeper tissue penetration and reduced background signal. lsu.edu

Furthermore, the this compound structure can be chemically modified to create targeted probes. By incorporating specific chelating groups or reactive moieties, researchers can design this compound-based sensors that respond selectively to metal ions, reactive oxygen species, or other specific biomolecules, transforming a general pH indicator into a highly specialized molecular tool for interrogating complex biological systems. nih.govyoutube.com

Scope and Research Objectives of this compound Investigations

Current research on this compound is focused on harnessing and improving its unique characteristics for sophisticated applications in chemical biology and diagnostics. A primary objective is the rational design and synthesis of novel this compound derivatives to create highly sensitive and selective fluorescent probes. researchgate.netnih.gov

A significant area of investigation involves modulating the dye's pKa, the pH at which it transitions between its fluorescent and non-fluorescent states. While this compound's native pKa is around 7.6-8.0, which is slightly above physiological pH, researchers aim to fine-tune this value by introducing electron-withdrawing or -donating groups to the molecular structure. nih.govsigmaaldrich.comnih.gov The goal is to create pH sensors that are maximally responsive within the specific pH ranges of different cellular compartments or disease states.

Another major research thrust is the development of "turn-on" sensors. youtube.com This involves modifying the this compound molecule so that its fluorescence is initially "quenched" or silenced. Upon interaction with a specific target analyte (e.g., an enzyme or a metal ion), a chemical reaction occurs that restores the dye's fluorescence, leading to a clear, low-background signal. youtube.com

Finally, researchers are exploring the integration of this compound and its derivatives into advanced imaging modalities. This includes their use in Cerenkov Radiation Energy Transfer (CRET) imaging, where the dye interacts with light emitted from medical radioisotopes to provide functional information alongside traditional PET scans. nih.gov The overarching objective of these investigations is to develop powerful new tools for the non-invasive study of biological processes in real-time, ultimately advancing our understanding of health and disease at the molecular level.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O5/c29-17-7-9-19-15(13-17)5-11-23-25(19)32-26-20-10-8-18(30)14-16(20)6-12-24(26)28(23)22-4-2-1-3-21(22)27(31)33-28/h1-14,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQIUDNVFVTQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886440 | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61419-02-1 | |

| Record name | Naphthofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61419-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthofluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Naphthofluorescein

Classical and Contemporary Synthesis Routes for the Naphthofluorescein Core

The fundamental structure of this compound is typically assembled through condensation reactions that build the xanthene core.

Friedel-Crafts type reactions are a classical approach for generating the this compound scaffold. This involves the condensation of corresponding aroylbenzoic acids with dihydroxynaphthalenes. researchgate.netnih.govmolaid.com This electrophilic aromatic substitution reaction facilitates the formation of new carbon-carbon bonds, crucial for constructing the complex polycyclic structure of this compound. masterorganicchemistry.combyjus.com Lewis acids, such as aluminum chloride (AlCl₃), or dehydrating acids like polyphosphoric or sulfuric acid, are commonly employed as catalysts in these reactions. masterorganicchemistry.combyjus.comgoogle.com The reaction proceeds through the generation of an electrophilic species, typically an acylium ion in the case of acylation reactions, which then attacks the aromatic ring. byjus.comwikipedia.org

Contemporary synthetic methods have explored one-pot procedures for the synthesis of xanthene dyes, including this compound analogs. One such approach utilizes concentrated phosphoric acid as the solvent and catalyst. nih.govresearchgate.net This method involves the reaction of aldehydes with 1,6-dihydroxynaphthalene (B165171) to generate this compound derivatives in a single step. nih.gov This contrasts with some previous routes that required the isolation of intermediates before oxidation to the final dye. nih.gov The use of 85% aqueous phosphoric acid at elevated temperatures (e.g., 125 °C) has been reported for this one-pot synthesis. nih.gov This procedure has been shown to be effective for preparing both symmetric and asymmetric xanthene dyes, offering a convenient route to this compound and rhodanaphthofluor derivatives. nih.gov

Strategic Derivatization for Enhanced Functionality and Red-Shifted Emission

Modifications to the this compound core are undertaken to improve properties such as water solubility, quantum yield, photostability, and to achieve red-shifted absorption and emission wavelengths.

Semithis compound (SNAFL) derivatives are a class of compounds structurally related to this compound, featuring a semithis compound core. These dyes are characterized by having an oxygen substituent at the 10-position of the xanthene-like structure and exhibit pH-dependent dual emission properties. researchgate.netresearchgate.netnih.gov SNAFLs are often synthesized with additional benzene (B151609) units compared to fluorescein (B123965), contributing to red-shifted emission, typically in the red to near-infrared (NIR) region. researchgate.netresearchgate.netresearchgate.net Membrane-permeant esters, such as diacetates and acetoxymethyl esters, have been developed for intracellular applications, where cellular esterases cleave the ester groups to release the active pH indicator. google.comresearchgate.netcenmed.com

Seminaphthorhodafluor (SNAFR) dyes are another important class of this compound-related fluorophores. Unlike SNAFLs, SNAFRs are substituted with nitrogen at the 10-position, representing a hybridization between fluorescein and rhodamine structures. researchgate.netnih.govresearchgate.netnih.govpnas.org This structural difference leads to distinct photophysical properties, including further red-shifted absorption and emission maxima and often higher quantum yields and improved photostability compared to their fluorescein counterparts. pnas.org SNAFRs also exhibit pH-sensitive spectral properties and dual emission characteristics. google.comresearchgate.net Hybrid xanthene dyes that combine features of semithis compound and seminaphthorhodafluor moieties within a single molecule have also been synthesized, aiming to leverage the advantageous properties of both parent structures, such as long wavelength absorption and emission coupled with good quantum yields and water solubility. researchgate.netnih.gov

The introduction of halogen atoms, particularly fluorine, into the this compound structure is a strategy used to modify its properties. Electrophilic fluorination of this compound (NF) has been reported, resulting in mono-, di-, and tri-fluorinated derivatives. nih.govnih.govresearchgate.net This reaction is typically carried out using dilute fluorine gas under acidic conditions. nih.govnih.gov Fluorination tends to occur at the ortho positions relative to the hydroxyl moiety on the naphthol rings. nih.govnih.govresearchgate.net Research findings indicate that increasing the degree of fluorination leads to a bathochromic shift in both absorbance and fluorescence emission maxima, as well as a shift to a more acidic pKₐ. nih.govnih.gov While retaining pH sensitivity and fluorescence capability, fluorination can also lead to a decrease in the quantum yield of fluorescence. nih.gov

Boronate-Based this compound Probes for Specific Analyte Recognition

Boronate groups are frequently incorporated into fluorescent probes for the detection of specific analytes, particularly reactive oxygen and nitrogen species such as hydrogen peroxide and peroxynitrite (ONOO⁻) mdpi.comdntb.gov.uasci-hub.seacs.org. The mechanism typically involves the analyte-induced oxidation or hydrolysis of the boronate moiety, which triggers a change in the probe's fluorescence properties, often resulting in a fluorescence "off-on" response mdpi.com.

A near-infrared fluorescent probe, NAF-BN, has been developed based on a this compound scaffold utilizing a benzyl (B1604629) boronic acid ester recognition group for ONOO⁻ detection mdpi.com. The polycyclic conjugated structure of the this compound fluorophore provides desirable NIR fluorescence quantum yields and chemical stability mdpi.com. The boronic ester moiety was selected over boronic acid to potentially enhance lipophilicity and cell permeability, while the boronic ester–benzyl ether linkage demonstrated superior aqueous stability mdpi.com. The sensing mechanism of NAF-BN involves ONOO⁻-induced oxidation and hydrolysis of the boronic acid ester, leading to the isomerization of the lactone spiro ring and a fluorescence "off-on" effect with rapid response times mdpi.com.

NAF-BN has shown high sensitivity and selectivity for ONOO⁻ detection in complex physiological environments mdpi.com. Research has demonstrated its successful application in visualizing exogenous ONOO⁻ in living cells and in Drosophila brains, supporting hypotheses regarding the role of neonicotinoid pesticides in increasing neurological damage and oxidative stress mdpi.com.

Conjugation Strategies with Biomolecules (e.g., Glycosides, Cobalamin Derivatives)

Conjugation of this compound with biomolecules allows for the creation of targeted fluorescent probes with enhanced specificity and delivery capabilities. This strategy leverages the recognition properties of biomolecules to direct the fluorescent tag to specific cellular or tissue locations.

Fluorescent derivatives of cobalamin (vitamin B12) have been prepared by linking fluorophores, including this compound, to cobalamin through a propylamide spacer acs.org. This conjugation is typically achieved by reacting the N-hydroxysuccinimide (NHS) ester of the fluorophore with β-(3-aminopropyl)cobalamin acs.org. This method has yielded this compound-cobalamin conjugates, referred to as CobalaFluors, in good yields acs.org. These conjugates are reported to be stable in aqueous solution and as dry powders under storage conditions acs.org.

Conjugation to cobalamin at the upper-axial (β) ligand position is a strategy used to preserve the recognition of cobalamin by its transport protein, transcobalamin acs.orgresearchgate.net. This is particularly relevant for targeting cells, such as cancer cells, which exhibit an increased uptake and sequestration of cobalamin due to their high metabolic activity acs.orgnih.gov. These fluorescent cobalamin conjugates are being investigated for their potential in the in vitro and in vivo imaging of transcobalamin receptors acs.org. Unlike some previously synthesized cryptofluorescent or profluorescent cobalamin conjugates, these CobalaFluors are overtly fluorescent molecules suitable for imaging applications acs.org.

Supramolecular Assembly and Nanostructure Formation

Fabrication of this compound-Based Organic Nanoparticles for Photothermal Applications

The assembly of organic small molecules, including this compound derivatives, into nanoparticles is a strategy employed to enhance their properties for applications such as photothermal therapy (PTT) rsc.orgnih.gov. Organic nanoparticles can offer advantages such as low cost, low toxicity, and good biodegradation nih.gov.

This compound-based organic nanoparticles have been fabricated for use as photothermal agents in the near-infrared region rsc.orgrsc.orgdntb.gov.uaresearchgate.net. Two NIR this compound derivatives, NFOM-1 and NFOM-2, have been synthesized for this purpose rsc.org. NFOM-2, possessing an intramolecular hydrogen bonding network, showed extended absorption into the NIR region and improved photostability compared to NFOM-1 rsc.org. NFOM-2 was encapsulated into an amphiphilic polymer, DSPE-mPEG2000, to form NFOMNPs rsc.org.

The encapsulation of NFOM-2 into nanoparticles resulted in a broadening and further red-shifting of the absorption spectrum, making it suitable for an 808 nm light source rsc.org. These NFOMNPs demonstrated a good photothermal conversion efficiency (PCE) of 40.4% at 808 nm (1.0 W cm⁻²) rsc.org. Furthermore, they exhibited notable photostability and physiological stability rsc.org. In vitro and in vivo studies have shown significant PTT efficacy using these this compound-based organic nanoparticles rsc.org. This research highlights the potential of using intramolecular hydrogen bond networks and fluorescein-based molecular platforms to construct stable photothermal agents for efficient NIR PTT rsc.org.

Here is a summary of the photothermal properties of NFOMNPs:

| Property | Value | Conditions | Source |

| Photothermal Conversion Efficiency (PCE) | 40.4% | 808 nm, 1.0 W cm⁻² | rsc.org |

| Absorption Maximum (in NPs) | Broadened and red-shifted (fits 808 nm) | Encapsulated in DSPE-mPEG2000 | rsc.org |

| Photostability | Remarkable | - | rsc.org |

| Physiological Stability | Remarkable | - | rsc.org |

Table 1: Photothermal Properties of NFOMNPs

Spectroscopic and Photophysical Characterization in Sensing Applications

Advanced Spectroscopic Techniques for Naphthofluorescein Analysis

This compound is a fluorescent dye with a characteristic absorption and emission profile in the long-wavelength visible region. sigmaaldrich.com Typically, this compound exhibits an excitation maximum around 599 nm and an emission maximum at approximately 674 nm. aatbio.com However, these values can be influenced by the solvent environment and pH. For instance, in a 0.1 M Tris buffer at pH 9.0, the excitation and emission maxima are observed at 594 nm and 663 nm, respectively. sigmaaldrich.com The fluorescence of fluorescein (B123965) derivatives is significantly dependent on substitutions on both the xanthene and phenyl rings. nih.gov

The introduction of different functional groups to the core this compound structure can lead to notable shifts in the absorption and emission spectra. These modifications are a key strategy in the development of fluorescent probes. For example, inserting two benzene (B151609) rings into the fluorescein backbone can dramatically red-shift the absorption/emission wavelengths from approximately 490/514 nm to 708/790 nm. researchgate.net This strategy, however, can sometimes lead to reduced aqueous solubility and stability. researchgate.net

The spectral properties of fluorescein derivatives are also sensitive to the surrounding environment. For example, triazole derivatives of fluorescein show an emission maximum at 513 nm with a shoulder at 554 nm. researchgate.net The absorption spectra of these derivatives are bathochromically shifted compared to fluorescein, with two maxima appearing at 458 nm and 486 nm. researchgate.net

Table 1: Spectroscopic Properties of this compound and Related Compounds

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions |

|---|---|---|---|

| This compound | 599 | 674 | General |

| This compound | 594 | 663 | 0.1 M Tris, pH 9.0 |

| Fluorescein | 490 | 514 | Not specified |

| Naphthalene Fluorescein | 708 | 790 | Not specified |

| 1-Naphthol | 290 | 339 | Not specified |

This table provides a summary of the absorption and emission maxima for this compound and related compounds under various conditions, illustrating the impact of structural and environmental factors on their spectroscopic properties.

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamic processes that occur after a molecule absorbs light. ias.ac.innews-medical.netnih.gov This method monitors molecular interactions and motions on the picosecond to nanosecond timescale, providing valuable insights into the excited-state dynamics of fluorescent probes like this compound. news-medical.netnih.gov The fluorescence lifetime, a key parameter measured in these studies, can be influenced by various factors such as solvent relaxation, macromolecular conformational changes, and interactions with other molecules. news-medical.net

Studies on various fluorophores have demonstrated that the excited-state dynamics are highly sensitive to the molecular environment. For instance, the excited-state dynamics of porphyrin-naphthalenediimide-porphyrin triads are significantly different in various solvents, with charge separation occurring on a picosecond timescale in polar solvents. rsc.org Similarly, the photophysical properties of naphthalimide derivatives, which share structural similarities with this compound, are controlled by solvent polarity and viscosity. rsc.org In polar solvents, these derivatives can form a twisted intramolecular charge transfer (TICT) state, leading to a large Stokes shift and a decrease in fluorescence quantum yield. rsc.org

Time-resolved fluorescence anisotropy measurements can also provide information about the size and shape of nanoparticles incorporating fluorescent dyes. mdpi.com This is achieved by monitoring the rotational motion of the fluorophore, which is influenced by the size of the nanoparticle to which it is attached. mdpi.com Understanding these excited-state dynamics is crucial for the design of advanced materials for applications such as organic light-emitting diodes (OLEDs) and bioimaging. sciencedaily.com

Table 2: Factors Influencing Excited-State Dynamics of Fluorophores

| Factor | Observed Effect | Relevant Techniques |

|---|---|---|

| Solvent Polarity | Can induce charge separation and formation of TICT states. rsc.orgrsc.org | Time-Resolved Fluorescence, Transient Absorption Spectroscopy |

| Solvent Viscosity | Restricts molecular rearrangement, affecting fluorescence lifetime and quantum yield. rsc.org | Time-Resolved Fluorescence Spectroscopy |

| Molecular Structure | Substitution patterns influence excited-state pathways and relaxation times. nih.gov | Ultrafast Spectroscopy, Fluorescence Up-Conversion |

| Confinement | Hindered molecular motion within protein cavities alters solvation and relaxation timescales. nih.gov | Transient Absorption, Time-Resolved Fluorescence, Molecular Dynamics Simulations |

This table summarizes key factors that influence the excited-state dynamics of fluorophores and the techniques used to study these effects.

Photophysical Mechanisms Governing this compound-Based Sensors

Photoinduced electron transfer (PET) is a fundamental mechanism utilized in the design of fluorescent sensors. nih.govnih.gov In a typical PET-based probe, a fluorophore is linked to a receptor unit (quencher) via a spacer. mdpi.comresearchgate.net In the "off" state, the fluorescence of the fluorophore is quenched due to electron transfer from the highest occupied molecular orbital (HOMO) of the receptor to the HOMO of the excited fluorophore. nih.gov Upon binding of an analyte to the receptor, this PET process is inhibited, leading to a "turn-on" of fluorescence. nih.govnih.gov

The efficiency of PET is governed by the redox potentials of the fluorophore and the receptor, the excitation energy of the fluorophore, and the distance and orientation between them. nih.gov Phenolic groups have been shown to be effective PET-inducing moieties in fluorescent pH probes. nih.gov The design of PET probes often follows a "fluorophore-spacer-receptor" model, where the receptor is an electron-rich group like a tertiary amine that can be protonated, thereby preventing the PET quenching process and enhancing fluorescence. mdpi.com This principle has been widely applied in the development of sensors for various ions and pH. nih.govrsc.org

Table 3: Components of a Typical PET-Based Fluorescent Probe

| Component | Function | Example |

|---|---|---|

| Fluorophore | Emits light upon excitation. | This compound, 1,8-Naphthalimide mdpi.comresearchgate.net |

| Spacer | Connects the fluorophore and receptor without electronic conjugation. | Alkyl chain |

| Receptor | Binds the analyte and modulates the PET process. | Tertiary amine, Phenolic group nih.govmdpi.com |

This table outlines the essential components of a photoinduced electron transfer (PET)-based fluorescent probe and their respective functions.

Intramolecular charge transfer (ICT) is another crucial photophysical process that governs the behavior of many fluorescent probes, including those based on this compound. mdpi.com ICT occurs in molecules that possess both an electron-donating and an electron-accepting moiety, often referred to as "push-pull" systems. nih.gov Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state with a large dipole moment. rsc.orgnih.gov

This charge separation in the excited state often leads to a significant red-shift in the emission spectrum (a large Stokes shift) as the solvent molecules reorient around the newly formed dipole. rsc.org In some cases, the ICT state can undergo further structural relaxation to form a "twisted intramolecular charge transfer" (TICT) state, which is often non-emissive or weakly emissive, leading to fluorescence quenching. rsc.orgnih.gov The formation and nature of the ICT state are highly dependent on the solvent polarity and viscosity. rsc.org

The ICT mechanism has been successfully employed in the design of fluorescent probes for various analytes. For instance, a naphthalene-based probe for formaldehyde (B43269) was designed where the reaction with the analyte converts a hydrazone to a Schiff base, which facilitates ICT and turns on fluorescence. rsc.org Similarly, the photophysics of phenothiazine-based systems can be tuned by controlling the oxidation state of the sulfur atom, which modulates the efficiency of ICT. nih.gov

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two chromophores, a donor and an acceptor. wikipedia.orgnih.gov The donor, initially in its excited state, can transfer its energy to the acceptor if they are in close proximity, typically within 1-10 nanometers. wikipedia.orgthermofisher.com This energy transfer results in the quenching of the donor's fluorescence and the sensitized emission of the acceptor. evidentscientific.com The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "spectroscopic ruler" for measuring molecular distances. wikipedia.orgnews-medical.net

For FRET to occur, there must be spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. thermofisher.com this compound and its derivatives, with their long-wavelength absorption and emission profiles, can serve as either donors or acceptors in FRET pairs. researchgate.net This property has been exploited in various biological and chemical sensing applications. news-medical.netnih.gov

FRET-based sensors are often designed as conjugates where the donor and acceptor are linked by a cleavable or conformationally flexible linker. nih.gov The binding of an analyte or the action of an enzyme can alter the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency and a corresponding change in the fluorescence signal. nih.gov This principle has been widely used to study protein-protein interactions, enzymatic activity, and conformational changes in biomolecules. thermofisher.comnih.gov

Environmental and Structural Influences on Photophysical Response

Solvent Effects on this compound Fluorescence

The effect of solvent on the fluorescence of this compound can be illustrated by examining its behavior in a range of solvents with varying polarities.

| Solvent | Polarity (ET(30) in kcal/mol) | Emission Maximum (λem) | Observations |

| Dioxane | 36.0 | Shorter Wavelength | In non-polar solvents, there is minimal stabilization of the excited state, leading to emission at higher energies. |

| Chloroform | 39.1 | Intermediate Wavelength | As polarity increases, a noticeable red shift in the emission spectrum is observed. |

| Dimethylformamide (DMF) | 43.8 | Longer Wavelength | In highly polar solvents, significant solvent relaxation occurs, causing a substantial red shift in the fluorescence emission. madridge.org |

| Methanol (B129727) | 55.4 | Longest Wavelength | Protic solvents like methanol can also engage in hydrogen bonding, further stabilizing the excited state and contributing to a larger Stokes shift. nih.gov |

Note: The specific emission maxima for this compound are illustrative and depend on the specific derivative.

Besides spectral shifts, solvent polarity can also affect the fluorescence quantum yield. In many cases, an increase in solvent polarity leads to a decrease in the quantum yield. nih.gov This is often attributed to an increase in the rate of non-radiative decay processes that compete with fluorescence.

The sensitivity of this compound's fluorescence to the solvent environment is a critical aspect in its application as a sensor. For instance, a this compound-based probe designed to bind to a non-polar pocket in a protein will experience a change in its local environment from a polar aqueous solution to a non-polar protein interior. This change would be reflected in a blue shift of its fluorescence emission and a potential increase in quantum yield, providing a clear signal for the binding event. fsu.edu

Effects of Structural Annulation and Polymethine Chain Extension on Red-Shifted Emission

Achieving red-shifted emission is a primary goal in the design of fluorescent dyes for various applications, including in vivo imaging, to minimize tissue autofluorescence and enhance penetration depth. In the context of this compound and related fluorophores, two key strategies for inducing a bathochromic shift in the emission spectrum are structural annulation and the extension of a polymethine chain.

Structural Annulation:

Structural annulation involves the fusion of additional aromatic rings onto the core structure of the fluorophore. This process effectively extends the π-conjugated system of the molecule. A larger π-system leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to excite the molecule, and the resulting fluorescence emission occurs at longer wavelengths (red-shifted).

For this compound, which is already a result of annulation on a fluorescein core, further annulation can push the emission even further into the red and near-infrared (NIR) regions. The specific placement and nature of the fused rings are critical in determining the extent of the red shift and other photophysical properties like quantum yield and photostability.

Polymethine Chain Extension:

The extension of a polymethine chain is a well-established and effective method for achieving significant red shifts in the emission of cyanine (B1664457) and related dyes. nih.gov A polymethine chain consists of a series of conjugated double bonds. Increasing the length of this chain by adding more vinylene units (-CH=CH-) extends the π-electron delocalization, which systematically decreases the HOMO-LUMO energy gap. nih.govresearchgate.net

This strategy is particularly relevant for creating NIR-emitting fluorophores. Each additional vinylene unit in the polymethine chain typically results in a bathochromic shift of approximately 100 nm. However, a major challenge with extending the polymethine chain is the often-observed decrease in fluorescence quantum yield and reduced photostability. nih.gov This "cyanine limit" problem arises from increased non-radiative decay pathways and a greater propensity for molecular aggregation in longer, more flexible chains. nih.gov

The following table summarizes the effects of these structural modifications:

| Structural Modification | Principle | Effect on Emission | Advantages | Disadvantages |

| Structural Annulation | Extension of the π-conjugated system through fused aromatic rings. | Red-shifted emission. | Can improve rigidity and photostability. | Synthetic complexity can be high. |

| Polymethine Chain Extension | Lengthening the conjugated path by adding vinylene units. nih.gov | Significant and predictable red shift. nih.govresearchgate.net | Highly effective for tuning emission into the NIR. | Often leads to decreased quantum yield and photostability. nih.gov |

Strategies for Enhancing Stokes Shift in this compound Systems

A large Stokes shift, the energy difference between the maxima of the absorption and emission spectra, is a highly desirable characteristic for fluorescent probes. It minimizes the overlap between excitation and emission light, which reduces self-absorption and background noise, thereby improving the signal-to-noise ratio in fluorescence measurements. nih.gov For this compound-based systems, several strategies can be employed to enhance the Stokes shift.

One of the most effective strategies is to design molecules that undergo a significant change in geometry or electronic structure upon excitation. This includes processes like Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT), as discussed in previous sections. Both ESIPT and TICT lead to the formation of a relaxed excited state that has a lower energy than the initially excited Franck-Condon state, resulting in a red-shifted emission and consequently a larger Stokes shift. wikipedia.orgnih.gov

Another powerful approach is the introduction of structural asymmetry. In symmetric cyanine-type dyes, the Stokes shifts are typically small. By introducing asymmetry into the molecular structure, for example, by using different heterocyclic end groups or by substituting the polymethine chain, the electronic distribution in the excited state can be altered, leading to a larger Stokes shift. nih.govresearchgate.net

Weakening the π-conjugation in the excited state can also lead to an increased Stokes shift. This can be achieved by introducing a group that can rotate upon excitation, such as a pyridine (B92270) moiety, into the conjugated system. This rotation in the excited state disrupts the planarity and conjugation, leading to a more significant structural relaxation and a larger energy difference between absorption and emission. nih.gov

The following table outlines key strategies for enhancing the Stokes shift in this compound and related fluorophores:

| Strategy | Mechanism | Expected Outcome |

| Inducing ESIPT | A proton transfer occurs in the excited state, leading to a tautomeric form with a lower energy level. wikipedia.org | Significantly larger Stokes shift due to emission from the tautomer. |

| Utilizing TICT | Twisting around a single bond in the excited state forms a charge-separated species with lower energy. nih.gov | Red-shifted emission from the TICT state, resulting in an enhanced Stokes shift. |

| Introducing Asymmetry | Breaking the molecular symmetry alters the electronic transition and excited-state geometry. researchgate.netresearchgate.net | Increased Stokes shift compared to symmetric analogues. |

| Weakening π-Conjugation in the Excited State | Incorporating a rotatable group that disrupts conjugation upon excitation. nih.gov | Larger structural relaxation in the excited state, leading to a greater Stokes shift. |

| Appending a Vibronic Backbone | Adding a moiety like 1,4-diethyl-decahydro-quinoxaline can introduce vibronic coupling. researchgate.net | Broadened absorbance and a significantly increased Stokes shift. |

By implementing these strategies, this compound derivatives can be engineered to exhibit large Stokes shifts, making them more effective and sensitive probes for a wide range of applications in biological imaging and chemical sensing.

Naphthofluorescein As a Fluorescent Probe for Chemical and Biological Sensing

pH Sensing Methodologies and Applications

The sensitivity of the fluorescence properties of naphthofluorescein to the surrounding pH makes it an excellent candidate for developing pH sensors. The protonation and deprotonation of its hydroxyl groups in response to changes in hydrogen ion concentration lead to significant alterations in its absorption and emission spectra.

The spectroscopic behavior of this compound is highly dependent on pH. In aqueous solutions, it can exist in various ionic forms, including cationic, neutral, monoanionic, and dianionic species squarespace.comvlabs.ac.inresearchgate.net. The equilibrium between these forms is governed by the pH of the solution, and each form possesses a distinct absorption and fluorescence spectrum squarespace.comvlabs.ac.in.

Under acidic conditions, the protonated forms of this compound are predominant, which are typically characterized by lower absorbance and weaker fluorescence. As the pH increases, deprotonation occurs, leading to the formation of anionic species that exhibit strong absorption at longer wavelengths and intense fluorescence emission. For instance, the dianionic form of fluorescein (B123965), a related compound, shows a primary absorption peak at approximately 490 nm and strong fluorescence emission around 515 nm under basic conditions squarespace.comvlabs.ac.in. Fluorinated derivatives of this compound have been shown to exhibit a bathochromic shift, meaning their absorbance and fluorescence occur at even longer wavelengths nih.gov.

The acid dissociation constant (pKa) is a critical parameter that defines the pH range over which a fluorescent indicator is most effective. The pKa is the pH at which the protonated and deprotonated forms of the indicator are present in equal concentrations. The determination of pKa for this compound and its derivatives can be achieved by monitoring the changes in absorbance or fluorescence intensity as a function of pH unq.edu.arrsc.orgresearchgate.net. By plotting the spectroscopic data against pH, a titration curve is obtained from which the pKa can be calculated. For example, the pKa of fluorinated this compound derivatives was determined by titrating a buffered solution of the compound with acid and measuring the resulting spectral changes nih.gov.

Table 1: Spectroscopic Properties of Fluorescein Forms at Different pH

| Species | Predominant pH Range | Absorption Maxima (λmax) | Relative Fluorescence |

| Cation | < 2 | ~435 nm | Very Low |

| Neutral | 2 - 4 | ~435 nm | Low |

| Monoanion | 4.3 - 6.4 | ~453 nm, ~472 nm | Moderate |

| Dianion | > 6.4 | ~490 nm | High |

Note: Data presented is for fluorescein, a closely related compound, to illustrate the general principles of pH-dependent spectroscopic behavior. squarespace.comvlabs.ac.inresearchgate.net

Ratiometric sensing is a powerful technique that enhances the accuracy of pH measurements by taking the ratio of fluorescence intensities at two different wavelengths. This method can correct for variations in probe concentration, excitation light intensity, and photobleaching nih.gov. This compound derivatives, such as carboxy semithis compound (SNAFL-2), are well-suited for ratiometric pH sensing.

SNAFL-2 exhibits pH-dependent changes in its emission spectrum. The acidic form of the probe has an emission peak at approximately 552 nm, while the basic form emits at around 635 nm scispace.com. By calculating the ratio of the fluorescence intensities at these two wavelengths, a precise determination of the pH can be made. This ratiometric approach provides a built-in calibration and is less susceptible to artifacts that can affect single-wavelength intensity measurements nih.gov. The use of metallic surfaces, such as silver island films, has been shown to enhance the fluorescence intensity of SNAFL-2 by up to 40-fold, significantly improving the signal-to-noise ratio for pH sensing scispace.com.

The ability to measure pH within living cells and their specific organelles is crucial for understanding cellular physiology and disease. Intracellular pH is tightly regulated, with the cytosol typically maintained between pH 6.8 and 7.4, while organelles like lysosomes have a much more acidic environment (pH 4.5-6.0) thermofisher.comaatbio.com.

This compound derivatives can be designed to function as intracellular pH probes. For example, the diacetate form of a this compound derivative has demonstrated good cell permeability, allowing it to enter HEK 293 cells and act as a fluorescent imaging agent nih.gov. Once inside the cell, esterases can cleave the acetate groups, trapping the fluorescent probe within the cytosol.

Furthermore, by incorporating specific targeting moieties, this compound-based probes can be directed to particular organelles. For instance, a fluorescein/cyanine (B1664457) hybrid sensor was developed to specifically target and monitor pH fluctuations within mitochondria scienceopen.com. The development of such probes with optimal pKa values for acidic organelles allows for the sensitive monitoring of hydrogen ion concentrations in these specific subcellular compartments nih.gov. The use of ratiometric nanoprobes further enables quantitative imaging of pH values in the cytoplasm, lysosomes, and mitochondria of living cells nih.gov.

Metal Ion Detection and Selective Sensing

Beyond pH sensing, the structural framework of this compound can be modified to create chemosensors for the selective detection of metal ions. By introducing specific ligand-binding sites, these probes can exhibit changes in their fluorescence properties upon coordination with a target metal ion.

The design of fluorescent chemosensors for metal ions involves integrating a metal ion recognition unit (a ligand or receptor) with a fluorophore, in this case, the this compound core chemisgroup.usresearchgate.net. The interaction between the target metal ion and the ligand induces a change in the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal. This can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or shift in the emission wavelength chemisgroup.us.

Commonly used ligands for metal ion binding include moieties with nitrogen, oxygen, and sulfur donor atoms, such as amides, Schiff bases, and crown ethers chemisgroup.ussemanticscholar.org. The selectivity of the sensor for a particular metal ion is determined by the design of the binding pocket, including the type of donor atoms and their spatial arrangement. The choice of the core fluorophore is also critical, with naphthalimide and fluorescein derivatives being popular choices due to their favorable photophysical properties researchgate.net.

Derivatives of this compound and related fluorophores have been successfully employed for the selective detection of a variety of metal ions.

Palladium (Pd2+): A highly sensitive fluorescent sensor for palladium has been developed, capable of detecting as little as 1 ng of the metal acs.org. While the specific structure is not based on this compound, the design principles of using a chemical reaction, such as an allylic oxidative insertion mechanism, to trigger a change in fluorescence can be applied to this compound-based probes acs.org. Another naphthalimide-based probe has been shown to detect different palladium species (Pd0, Pd2+, Pd4+) under varying conditions researchgate.net.

Copper (Cu2+): Several fluorescein-based probes have been designed for the detection of Cu2+ frontiersin.orgnih.govnih.govresearchgate.net. These sensors often operate via a "turn-on" mechanism where the binding of Cu2+ induces a ring-opening of a non-fluorescent spirolactone form to the highly fluorescent open form frontiersin.orgnih.gov. These probes have demonstrated high selectivity and sensitivity, with detection limits in the micromolar to nanomolar range, and have been successfully used for imaging Cu2+ in living cells frontiersin.orgnih.govnih.govmdpi.com.

Mercury (Hg2+): Naphthalimide-based fluorescent probes have been developed for the selective and sensitive detection of mercury ions (Hg2+) nih.govnih.gov. These sensors can work through a Hg2+-triggered deprotection reaction, leading to a significant fluorescence enhancement nih.gov. The detection limits for these probes can be as low as 13 nM, and they have been applied to the visualization of Hg2+ in living cells and zebrafish nih.govresearchgate.net.

Aluminum (Al3+): Naphthol-based Schiff base sensors have been shown to be effective for the detection of Al3+ researchgate.net. The coordination of Al3+ to the sensor inhibits C=N isomerization, resulting in a significant enhancement of fluorescence. One such probe exhibited a greater than 140-fold increase in fluorescence upon binding to Al3+ with a detection limit of 0.05 µM researchgate.net. These probes have also been successfully used for fluorescence imaging of Al3+ in cancer cells researchgate.netnih.govmdpi.com.

Table 2: Examples of Fluorescent Probes for Metal Ion Detection

| Target Ion | Fluorophore Base | Detection Limit | Application |

| Pd2+ | Naphthalimide | 15.6 nM | Detection in drinking water, two-photon bioimaging |

| Cu2+ | Fluorescein | 0.11 µM | Bioimaging in living cells |

| Hg2+ | Naphthalimide | 13 nM | Visualization in living cells and zebrafish |

| Al3+ | Naphthol Schiff Base | 0.05 µM | Fluorescence imaging in cancer cells |

Note: The table provides examples of sensors for the specified metal ions, highlighting the versatility of related fluorophore structures in chemosensor design. researchgate.netnih.govnih.govresearchgate.net

Mechanistic Insights into this compound-Metal Ion Interactions

The interaction of fluorescent dyes with metal ions is a cornerstone of chemosensor development, often involving mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET). These processes modulate the fluorescence output of the dye upon binding to a metal ion, allowing for sensitive detection. This compound, with its extended π-system and presence of hydroxyl and carboxyl functional groups, possesses the structural requisites for metal ion coordination. These groups can act as binding sites, and interaction with a metal ion would be expected to alter the electronic properties of the molecule, leading to a change in its fluorescence.

However, while the fundamental structure of this compound suggests a potential for complexation with metal ions, detailed mechanistic studies specifically elucidating these interactions are not extensively documented in scientific literature. General principles of fluorescent chemosensors suggest that upon binding to a metal ion, this compound could exhibit either fluorescence quenching or enhancement. Quenching can occur if the metal ion is paramagnetic (e.g., Cu²⁺, Fe³⁺) or a heavy metal that promotes intersystem crossing. Conversely, fluorescence enhancement, or a CHEF effect, can occur if a non-fluorescent or weakly fluorescent form of the probe becomes rigidified upon chelation, which reduces non-radiative decay pathways. Despite these theoretical possibilities, specific research detailing the coordination chemistry and the precise photophysical mechanisms (PET, CHEF, or FRET) governing the interaction between the this compound core and various metal ions remains a developing area of investigation.

Probing Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

This compound has served as a versatile scaffold for the development of fluorescent probes designed to detect specific reactive oxygen species (ROS) and reactive nitrogen species (RNS). By modifying the this compound core with specific reactive moieties, researchers have created "turn-on" sensors that are initially non-fluorescent but become highly fluorescent upon reaction with their target analyte.

Detection of Hydrogen Peroxide (H₂O₂) with Boronate-Based this compound Probes (e.g., NPF1)

A key strategy for the selective detection of hydrogen peroxide (H₂O₂) involves the use of boronate esters as chemical triggers. The probe Naphtho-Peroxyfluor-1 (NPF1) exemplifies this approach, utilizing a this compound platform caged with boronate groups. nih.gov In its native state, the boronate groups lock the dye in a closed, colorless, and non-fluorescent lactone form. nih.gov The detection mechanism is based on the selective oxidative deprotection of the boronate by H₂O₂, which uncages the molecule to release the highly fluorescent, red-emitting this compound. nih.govsigmaaldrich.com

This reaction is highly specific for H₂O₂ over a range of other biologically relevant ROS and RNS, including superoxide (O₂⁻), nitric oxide (NO), and hydroxyl radical (•OH). nih.gov Upon treatment with H₂O₂, NPF1 exhibits a significant increase in fluorescence emission intensity. nih.gov This "off-on" response allows for sensitive detection of H₂O₂ in biological systems. Flow cytometry experiments have demonstrated that the cell-permeable NPF1 probe can successfully report changes in intracellular H₂O₂ levels within living mammalian cells, such as RAW 264.7 macrophages. nih.gov

Table 1: Characteristics of NPF1 Probe for H₂O₂ Detection

| Feature | Description | Reference |

|---|---|---|

| Probe Name | Naphtho-Peroxyfluor-1 (NPF1) | nih.gov |

| Target Analyte | Hydrogen Peroxide (H₂O₂) | nih.govsigmaaldrich.com |

| Sensing Mechanism | H₂O₂-mediated oxidative deprotection of boronate esters | nih.govsigmaaldrich.com |

| Fluorescence Response | "Turn-on" red fluorescence | nih.gov |

| Selectivity | High selectivity for H₂O₂ over other ROS/RNS | nih.gov |

| Application | Detection of H₂O₂ in living cells | nih.gov |

Monitoring Peroxynitrite (ONOO⁻) and Superoxide (O₂⁻) using this compound Derivatives (e.g., NAF-BN)

The adaptable structure of this compound allows for the design of derivatives that can detect other reactive species like peroxynitrite (ONOO⁻) and superoxide (O₂⁻). While specific details on a probe named "NAF-BN" are not extensively available, the principle involves modifying the this compound scaffold with a moiety that reacts selectively with the target ROS or RNS. For instance, a this compound derivative has been described that emits fluorescence at 670 nm upon exposure to superoxide. clockss.orgnih.gov

The general strategy for detecting peroxynitrite often involves its strong oxidizing and nitrating properties. Probes can be designed where a specific functional group, which quenches the fluorescence of the this compound core, is cleaved or transformed by ONOO⁻. This reaction restores the fluorophore's emission, providing a "turn-on" signal. The development of such probes is crucial for studying the pathological and physiological roles of these potent biological oxidants. medkoo.comnih.gov A highly sensitive near-infrared fluorescent probe, NAF-BN, has been noted for its effectiveness in detecting peroxynitrite in living cells and even in the brains of Drosophila. nih.gov

Considerations for Selectivity and Sensitivity in ROS/RNS Sensing

When designing and utilizing this compound-based probes for ROS/RNS detection, several factors must be considered to ensure accurate and reliable measurements.

Selectivity: The primary challenge is to achieve high selectivity for a single analyte within the complex cellular environment, which contains a multitude of similar reactive species. The use of boronate esters in probes like NPF1 is a successful strategy for conferring high selectivity for H₂O₂ over other ROS. nih.govaatbio.com However, not all probes can clearly distinguish between different reactive species, which can lead to ambiguity in experimental results. clockss.orgnih.gov

Sensitivity: The probe must be sensitive enough to detect the low physiological concentrations of ROS/RNS. The "turn-on" mechanism, where a non-fluorescent probe becomes highly fluorescent, generally provides a high signal-to-background ratio, enhancing sensitivity.

pH Dependence: The fluorescence of this compound itself is highly dependent on pH, with a pKa of approximately 7.5. clockss.orgnih.gov This can complicate measurements, as changes in fluorescence may be due to shifts in local pH rather than the target analyte, especially if the probe accumulates in acidic subcellular compartments like lysosomes. clockss.orgnih.gov

Lipophilicity: Naphthofluoresceins are generally nonpolar molecules, which can make them difficult to work with in purely aqueous environments and may affect their subcellular distribution. clockss.orgnih.gov

Careful validation of a probe's selectivity and consideration of its photophysical properties are essential for the accurate interpretation of fluorescence data in complex biological systems.

Applications in Enzymatic Activity and Biomolecular Interaction Studies

Beyond its use in sensing small molecules, this compound has been identified as a valuable tool for investigating enzymatic processes, particularly as an inhibitor of specific proteases.

This compound as a Furin Inhibitor for Protease Activity Investigations

This compound has been identified as a cell-permeable inhibitor of furin, a proprotein convertase that plays a critical role in the maturation of a wide range of proteins, including growth factors, hormones, and viral envelope proteins. Furin is responsible for cleaving precursor proteins at specific recognition sites, converting them into their biologically active forms.

The inhibitory activity of this compound against furin has been quantified with a reported IC₅₀ value of 12 μM. Its mechanism of action involves preventing the furin-mediated cleavage of pro-proteins. One important substrate of furin is the pro-form of membrane type-1 matrix metalloproteinase (pro-MT1-MMP). By inhibiting furin, this compound reduces the levels of active MT1-MMP. This, in turn, suppresses the activation of another key enzyme, MMP-2, and leads to a reduction in cancer cell motility and invasion, as demonstrated in human fibrosarcoma cells.

In-silico studies using molecular docking and molecular dynamics simulations have provided further insight into the binding mechanism. These studies show that this compound forms stable interactions with key residues in the active site of furin, including hydrogen bonds with amino acids such as Asp153, Asp154, Pro256, and Glu257. This stable binding within the catalytic site explains its inhibitory effect. These findings highlight this compound as a valuable chemical tool for studying the biological roles of furin and as a potential scaffold for developing therapeutic agents that target furin-dependent pathological processes.

Table 2: this compound as a Furin Inhibitor

| Property | Finding | Reference |

|---|---|---|

| Target Enzyme | Furin | |

| IC₅₀ | 12 μM | |

| Mechanism | Inhibits furin-mediated cleavage of pro-MT1-MMP | |

| Downstream Effect | Suppresses MMP-2 activation, reduces cell motility and invasion |

| Binding Insights | Forms stable hydrogen bonds with active site residues (e.g., Asp153, Asp154) | |

Despite a comprehensive search for scientific literature, no specific high-throughput screening (HTS) assays utilizing this compound as a fluorescent probe for the discovery of Advanced Glycation End-product (AGEs) breakers have been identified. Research in the area of HTS for AGEs primarily focuses on the intrinsic fluorescence of AGEs themselves or employs other fluorescent probes and methodologies.

Advanced Glycation End-products are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. Consequently, the identification of compounds that can break pre-formed AGE cross-links, known as AGE breakers, is a significant therapeutic goal.

High-throughput screening is a critical technology in drug discovery, enabling the rapid testing of large numbers of compounds to identify potential therapeutic agents. Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, speed, and amenability to automation.

While this compound is a known fluorescent compound with pH-dependent spectral properties, its direct application in a specific HTS assay for screening AGE breakers is not documented in the available scientific literature. The typical approach for identifying AGE breakers often involves assays that measure the reversal of protein cross-linking or the reduction of AGE-specific fluorescence. For instance, an established in vitro method involves incubating glycated bovine serum albumin (AGE-BSA) with collagen-coated plates to form cross-links, and then treating this with potential breaker compounds. The amount of remaining AGE-BSA is then quantified, often through methods like ELISA.

The intrinsic fluorescence of many AGEs, with excitation maxima around 370 nm and emission maxima around 440 nm, is a commonly exploited property for their detection. However, assays for AGE breakers require a different approach that can measure the cleavage of these cross-links. A potential, though not documented, strategy for a this compound-based HTS assay could theoretically involve a displacement or quenching mechanism. In such a hypothetical assay, one might envision a scenario where this compound is part of a complex with an AGE, and its fluorescence is altered. The action of an AGE breaker could disrupt this complex, leading to a measurable change in fluorescence. However, no research detailing such a specific application of this compound has been found.

The development of novel fluorescent probes for detecting AGEs is an active area of research. For example, new selective probes are being designed to offer superior sensitivity compared to the measurement of AGE autofluorescence. These advancements are crucial for better understanding the physiological processes of AGEs during aging.

Advanced Imaging Applications of Naphthofluorescein

Live-Cell Imaging and Intracellular Visualization

Live-cell imaging allows for the real-time monitoring of dynamic processes within cells, providing insights that are not possible with fixed-specimen techniques. nih.gov The use of fluorescent probes is central to this field, enabling the visualization of specific components and events.

In Vivo Imaging and Considerations for Deep Tissue Penetration in Near-Infrared (NIR) Region

Effective in vivo optical imaging, particularly in deep tissues, is challenged by the absorption and scattering of light by biological components like hemoglobin and water. The near-infrared (NIR) window, typically defined as the spectral range between 700 and 1700 nm, offers a significant advantage because light in this region experiences lower absorption and scattering, allowing for deeper tissue penetration and higher resolution imaging. aatbio.com

Naphthofluorescein itself has emission in the far-red region of the spectrum. nih.gov However, studies have shown that the electrophilic fluorination of the this compound molecule results in a bathochromic shift, pushing its absorbance and fluorescence further towards the NIR region. nih.govaatbio.com This red-shift is advantageous for in vivo applications. aatbio.com The development of fluorinated this compound derivatives with emission profiles closer to or within the NIR window enhances their potential for deep tissue imaging, making them more suitable for non-invasive studies in small animal models. nih.govaatbio.com This optical shift reduces signal loss from tissue attenuation, improving the sensitivity and clarity of the images obtained from deep within a living organism. aatbio.com

Functional Cerenkov Imaging and Cerenkov Radiation Energy Transfer (CRET) Applications

Cerenkov radiation, the faint optical glow produced when charged particles from a decaying radionuclide travel faster than the speed of light in a dielectric medium such as tissue, has been harnessed as a novel light source for in vivo imaging. aatbio.com This phenomenon provides a direct link between nuclear medicine and optical imaging. aatbio.com this compound and its derivatives have been specifically developed to act as functional probes that interact with this radiation to report on physiological parameters like pH. nih.govaatbio.com

pH Measurement Using Cerenkov Attenuation Imaging with Fluorinated Naphthofluoresceins

The multispectral nature of Cerenkov emission allows for a technique known as selective bandwidth quenching, or Cerenkov attenuation imaging. aatbio.com In this method, a chromophore in the vicinity of the radionuclide can absorb a portion of the Cerenkov light spectrum. This compound is a fluorescent pH indicator, and its absorption spectrum is highly dependent on pH. aatbio.com In its basic form, it absorbs light around 600 nm, but it is largely transparent to this wavelength in acidic conditions. aatbio.com

When fluorinated this compound derivatives are present with a positron-emitting radionuclide like Fluorine-18 (¹⁸F), they can attenuate the Cerenkov light in a pH-dependent manner. aatbio.com At acidic pH, the full spectrum of Cerenkov light is detected. aatbio.com However, at basic pH (above the probe's pKa), the dye changes conformation and absorbs the Cerenkov photons in the 540-660 nm range, causing a measurable drop in the detected light signal in that specific spectral window. aatbio.com This attenuation can be correlated to pH measurements. aatbio.com

Research has shown that increasing the degree of fluorination on the this compound molecule lowers its pKa, making these probes tunable for sensing pH within different, biologically relevant ranges. nih.govaatbio.com

Integration with Positron Emission Tomography (PET) Imaging Modalities

Positron Emission Tomography (PET) is a highly sensitive clinical imaging technique that provides quantitative data on the location and concentration of a radiotracer in the body. nih.gov By labeling the functional this compound probe itself with a positron-emitting isotope, such as ¹⁸F, the molecule becomes a dual-modality agent for both PET and Cerenkov imaging. nih.govaatbio.com

This integration is powerful: PET imaging provides high-resolution anatomical localization and quantification of the probe within the target tissue, while the simultaneous Cerenkov imaging provides functional information about the local microenvironment's pH. aatbio.com This combined approach allows researchers to not only see where the probe accumulates but also to measure a key physiological parameter at that site. aatbio.com Furthermore, this compound's intrinsic fluorescence offers a third potential modality through Cerenkov Radiation Energy Transfer (CRET), where the Cerenkov photons excite the fluorophore, leading to light emission at its characteristic fluorescence wavelength (around 700 nm). aatbio.com This CRET signal is also pH-dependent, providing another channel for functional measurement. aatbio.com

Computational Chemistry and Theoretical Studies on Naphthofluorescein

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to predicting the behavior of naphthofluorescein. These methods allow for the determination of molecular geometries and the electronic properties that govern its interaction with light.

Semiempirical molecular orbital methods offer a computationally efficient approach to studying large organic molecules like this compound. These methods, which include Austin Model 1 (AM1), Parametric Method 3 (PM3), and ZINDO/S, simplify the complex equations of quantum mechanics by incorporating experimentally derived parameters. marshall.edufu-berlin.de This approach significantly reduces calculation time compared to ab initio methods, making it feasible to study complex systems. fu-berlin.de

Semiempirical methods are particularly useful for:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule in both its ground and excited states. Methods like AM1 and PM3 have been successfully used to optimize the geometries of related xanthene dyes. aascit.orggriffith.edu.au

Prediction of Spectroscopic Properties: While geometry is often optimized with AM1 or PM3, electronic spectra (absorption and emission) are frequently calculated using the ZINDO/S method, which is specifically parameterized for this purpose. marshall.edufu-berlin.de Studies have shown that this two-step approach can predict fluorescence maxima with a high degree of accuracy, often within 25 nm of experimental values. marshall.edu For xanthene dyes, AM1 and PM3 calculations have been used to determine the standard enthalpy of formation (ΔHf) for dye-surfactant nanoassociates, providing insight into the energetics of their interactions. aascit.org

These calculations are valuable for initial screenings of molecular properties before undertaking more computationally expensive methods or laboratory synthesis. marshall.edu

Time-Dependent Density Functional Theory (TD-DFT) has become the most widely used theoretical method for calculating the electronic excitation energies and optical signatures of medium to large-sized dyes. nih.gov It offers a favorable balance of computational cost and accuracy for molecules that are too large for more complex ab initio methods. nih.govchemrxiv.org

TD-DFT is used to compute the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry. This is crucial for predicting the absorption spectrum of a molecule. nih.gov The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional. nih.govchemrxiv.org For many organic molecules, TD-DFT can achieve a mean accuracy of approximately 0.1 to 0.3 eV for vertical excitation energies. nih.govchemrxiv.org

However, standard functionals can struggle with certain types of excitations, particularly those involving significant charge-transfer (CT) character. chemrxiv.org For fluorescein (B123965) and its derivatives, DFT-based methods combined with implicit solvation models like the Polarizable Continuum Model (PCM) have been successfully used to calculate the free energies of different protonation states, which is essential for predicting pKa values. nih.govsci-hub.se This approach, which is directly applicable to this compound, allows for the theoretical determination of how pH affects the molecule's electronic structure and, consequently, its spectroscopic properties.

Simulation of Photophysical Behavior and Sensing Mechanisms

Computational simulations are instrumental in predicting how structural modifications will affect the photophysical properties of this compound and in understanding the molecular basis of its use as a sensor.

Computational methods can predict how chemical modifications, such as fluorination, alter the spectroscopic properties of this compound. The introduction of fluorine atoms to the this compound structure results in analogs with shifted absorption and emission spectra. nih.gov Experimental studies on fluorinated naphthofluoresceins provide a clear benchmark for theoretical predictions. nih.govnih.gov

As shown in the table below, increasing the degree of fluorination on the this compound scaffold causes a bathochromic (red) shift in both the maximum absorption (λmax) and emission (λem) wavelengths. For instance, the absorption maximum shifts from 594 nm for the parent compound to 608 nm for the difluorinated analog (4,10-DFNF). nih.gov Concurrently, the fluorescence quantum yield tends to decrease with fluorination. nih.gov

TD-DFT calculations can model these effects by calculating the electronic transition energies for the modified structures. The observed bathochromic shift is typically due to the electron-withdrawing nature of fluorine, which can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap and shifting the absorption to longer wavelengths. Computational models can quantify these energy changes and predict the resulting spectra, guiding the rational design of new fluorescent probes with tailored optical properties. nih.gov

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Optical pKa |

|---|---|---|---|---|

| This compound (NF) | 594 | 660 | 0.14 | 7.8 |

| 4-Monofluorothis compound (4-MFNF) | 600 | 675 | 0.08 | 7.5 |

| 4,10-Difluorothis compound (4,10-DFNF) | 608 | 680 | 0.05 | 7.3 |

Table 1. Experimentally determined optical and acid-base properties of this compound and its fluorinated derivatives. Data sourced from Arroyo et al., 2019. nih.gov

This compound is a known pH indicator, and computational studies can elucidate the mechanism behind its pH sensitivity. nih.gov The change in its fluorescence properties is governed by protonation/deprotonation of its hydroxyl groups. nih.gov The pKa is the pH at which the protonated and deprotonated forms are in equal concentration.

Computational methods, particularly DFT combined with continuum solvation models, can calculate the free energy change (ΔG) of the deprotonation reaction in solution. nih.govsci-hub.se From this, the pKa can be theoretically determined using the relationship pKa = ΔG / (2.303RT). sci-hub.se Such calculations on the closely related fluorescein molecule have shown excellent agreement with experimental values. sci-hub.se

These studies reveal that the electronic structure of the molecule changes significantly upon deprotonation. The deprotonated (dianionic) form typically has a more delocalized π-electron system, which leads to a smaller HOMO-LUMO gap and a shift in absorption to longer wavelengths compared to the neutral or monoanionic forms. researchgate.net By calculating the electronic structures and excitation energies for each protonation state of this compound, computational models can accurately reproduce the experimentally observed pH-dependent spectral shifts and provide a detailed molecular-level understanding of its function as a pH probe. nih.govmdpi.com

Drug Discovery and Inhibition Mechanism Studies

Beyond its use as a fluorescent probe, computational and experimental studies have identified this compound as a bioactive molecule with potential therapeutic applications, particularly as an enzyme inhibitor.

This compound has been identified as an inhibitor of two key enzymes:

Mint3: It inhibits the interaction between Mint3 (Munc18-interacting protein 3) and FIH-1 (factor inhibiting HIF-1). nih.gov This interaction normally protects HIF-1α from inhibition, promoting its transcriptional activity. By disrupting this interaction, this compound suppresses HIF-1-dependent glycolysis and gene expression in cancer cells and macrophages. In vivo studies have shown that this inhibition leads to suppressed tumor growth and metastasis. nih.gov

Furin: this compound is a cell-permeable inhibitor of furin, a proprotein convertase, with a reported IC50 of 12 μM. nih.gov Furin is responsible for cleaving precursor proteins into their active forms. By inhibiting furin, this compound prevents the cleavage of pro-membrane type-1 matrix metalloproteinase (MT1-MMP), which in turn reduces the activation of MMP-2 and suppresses cancer cell motility and invasion. nih.gov

Computational docking and molecular dynamics simulations can be used to study the inhibition mechanism at an atomic level. For the this compound/Furin complex, modeling studies have identified key molecular interactions. These studies show that polar bonds involving amino acid residues such as Gly265, Asn310, and Gln488 help to stabilize the binding of this compound to the enzyme, providing a structural basis for its inhibitory function. bas.bg Such computational insights are crucial for the rational design and optimization of more potent inhibitors based on the this compound scaffold.

Molecular Docking for Enzyme Inhibitor Identification (e.g., Furin)

Computational chemistry, particularly through molecular docking simulations, has been instrumental in elucidating the potential of this compound as an enzyme inhibitor. A significant focus of this research has been on its interaction with furin, a proprotein convertase involved in the processing of a wide range of proteins, including viral glycoproteins. iucr.orgbertin-bioreagent.com In silico studies have consistently demonstrated the ability of this compound to bind to the active site of furin, suggesting its role as a competitive inhibitor.

Molecular docking analyses from various studies have reported favorable binding affinities for this compound with furin. These studies utilize computational algorithms to predict the preferred orientation of a ligand (this compound) when bound to a receptor (furin) to form a stable complex. The binding affinity is often expressed as a docking score in kcal/mol, with more negative values indicating a stronger and more favorable interaction.

One study investigating the binding of several inhibitors to furin reported a docking score of -10.7 kcal/mol for this compound. figshare.com Another computational analysis calculated the binding affinity to be -7.34 kcal/mol. iucr.org A separate in silico investigation focusing on furin inhibition to block SARS-CoV-2 spike protein cleavage found a binding affinity of -5.39 kcal/mol for this compound. nih.govresearchgate.net These variations in docking scores can be attributed to differences in the specific computational models, software, and parameters used in the simulations. However, the consistent prediction of strong binding underscores the potential of this compound as a furin inhibitor.

The stability of the this compound-furin complex has also been a key area of investigation. Molecular dynamics (MD) simulations, which provide insights into the conformational changes and stability of a complex over time, have been employed to supplement the findings from molecular docking. nih.govresearchgate.net These simulations have shown that this compound can maintain stable and strong interactions within the active site of furin throughout the simulation period. nih.govresearchgate.net This stability is a crucial factor in its potential efficacy as an inhibitor.